Cas no 78761-26-9 (D(-)-Ac-α-phenylglycinol)

D(-)-Ac-α-phenylglycinol 化学的及び物理的性質
名前と識別子
-
- Acetamide,N-[(1R)-2-hydroxy-1-phenylethyl]-
- Ac-D-phenylglycinol
- D(-)-AC-ALPHA-PHENYLGLYCINOL
- D(-)-Ac-α-phenylglycinol
- N-[(1R)-2-hydroxy-1-phenylethyl]acetamide
- (R)-N-(2-hydroxy-1-phenylethyl)acetamide
- Acetamide,N-(2-hydroxy-1-phenylethyl)-,(R)
- N-((1R)-2-hydroxy-1-phenylethyl)acetamide
- (r)-(-)-2-acetylamino-2-phenylethanol
- MFCD00038782
- DTXSID70426677
- 78761-26-9
- D(-)-Ac--phenylglycinol
- AKOS006272900
- BS-24484
- CS-0455819
- SCHEMBL8582093
- N-ACETYL-D-PHENYLGLYCINOL
- Ac-D-Phg-ol
- N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide, AldrichCPR
-
- インチ: InChI=1S/C10H13NO2/c1-8(13)11-10(7-12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3,(H,11,13)/t10-/m0/s1
- InChIKey: NWGJZWMHBRNNOO-JTQLQIEISA-N
- ほほえんだ: CC(N[C@H](C1=CC=CC=C1)CO)=O
計算された属性
- せいみつぶんしりょう: 179.09500
- どういたいしつりょう: 179.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- PSA: 49.33000
- LogP: 1.24700
D(-)-Ac-α-phenylglycinol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR963082-1g |
D(-)-Ac-alpha-phenylglycinol |
78761-26-9 | 95% | 1g |
£155.00 | 2025-02-20 | |
eNovation Chemicals LLC | Y1266025-1g |
Ac-D-phenylglycinol |
78761-26-9 | 99% (TLC) | 1g |
$270 | 2024-06-07 | |
TRC | A176305-100mg |
D(-)-Ac-α-phenylglycinol |
78761-26-9 | 100mg |
$ 81.00 | 2023-04-19 | ||
Crysdot LLC | CD12030931-10g |
(R)-N-(2-Hydroxy-1-phenylethyl)acetamide |
78761-26-9 | 97% | 10g |
$408 | 2024-07-24 | |
1PlusChem | 1P005Q0D-25g |
Ac-D-phenylglycinol |
78761-26-9 | 98% | 25g |
$727.00 | 2025-02-21 | |
eNovation Chemicals LLC | Y1266025-1g |
Ac-D-phenylglycinol |
78761-26-9 | 99% (TLC) | 1g |
$270 | 2025-02-25 | |
eNovation Chemicals LLC | Y1266025-5g |
Ac-D-phenylglycinol |
78761-26-9 | 99% (TLC) | 5g |
$700 | 2025-02-25 | |
eNovation Chemicals LLC | Y1266025-5g |
Ac-D-phenylglycinol |
78761-26-9 | 99% (TLC) | 5g |
$700 | 2025-03-01 | |
eNovation Chemicals LLC | Y1266025-25g |
Ac-D-phenylglycinol |
78761-26-9 | 99% (TLC) | 25g |
$2155 | 2025-03-01 | |
Apollo Scientific | OR963082-5g |
D(-)-Ac-alpha-phenylglycinol |
78761-26-9 | 95% | 5g |
£570.00 | 2025-02-20 |
D(-)-Ac-α-phenylglycinol 関連文献
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
D(-)-Ac-α-phenylglycinolに関する追加情報
Acetamide, N-[(1R)-2-hydroxy-1-phenylethyl]]: A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Acetamide, N-[(1R)-2-hydroxy-1-phenylethyl]] (CAS No. 78761-26-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motif, has been the subject of extensive research due to its potential applications in drug development and molecular recognition. The presence of a chiral center at the (1R) configuration and a hydroxyl group on the phenylethyl side chain imparts distinct chemical and biological properties, making it a valuable scaffold for designing novel therapeutic agents.
The chemical structure of Acetamide, N-[(1R)-2-hydroxy-1-phenylethyl]] consists of an acetamide moiety linked to a (1R)-2-hydroxy-1-phenylethyl group. This configuration suggests a high degree of stereoselectivity, which is crucial for the development of enantiomerically pure drugs. The hydroxyl group further enhances the compound's reactivity, allowing for diverse functionalization strategies that can be exploited in synthetic chemistry. Such structural features make it an attractive candidate for exploring new pharmacophores and bioactive molecules.
In recent years, there has been growing interest in leveraging chiral auxiliaries and ligands to achieve high enantiomeric purity in pharmaceutical synthesis. Acetamide, N-[(1R)-2-hydroxy-1-phenylethyl]] has been investigated as a potential building block in asymmetric synthesis, particularly in the construction of complex cyclic scaffolds found in natural products and drug candidates. The (1R)-configuration ensures that any derivatives synthesized from this compound will retain a specific stereochemical orientation, which is critical for maintaining biological activity and minimizing unwanted side effects.
The hydroxyl group in Acetamide, N-[(1R)-2-hydroxy-1-phenylethyl]] also plays a pivotal role in its reactivity and interaction with biological systems. Hydroxyl-functionalized compounds are known to exhibit diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The combination of these features with the chiral center makes this compound a versatile intermediate for designing molecules with tailored biological functions. Researchers have explored its potential in developing novel antiviral agents, where the precise stereochemistry can influence binding affinity to viral targets.
Advances in computational chemistry have further enhanced the understanding of Acetamide, N-[(1R)-2-hydroxy-1-phenylethyl]]'s reactivity and its role in drug design. Molecular modeling studies have revealed that the hydroxyl group can form hydrogen bonds with various biomolecules, suggesting its utility in designing peptidomimetics and enzyme inhibitors. These insights have guided synthetic strategies aimed at optimizing the compound's pharmacological profile. Additionally, computational approaches have been used to predict the metabolic stability of derivatives derived from this compound, aiding in the design of more robust drug candidates.
The synthesis of Acetamide, N-[(1R)-2-hydroxy-1-phenylethyl]] involves multi-step organic transformations that highlight its synthetic versatility. Key synthetic routes include asymmetric reduction of ketones using chiral catalysts or enzymes, followed by functional group transformations such as etherification or esterification to introduce additional substituents. These synthetic methodologies align with current trends in green chemistry, emphasizing atom economy and minimal waste generation. The ability to efficiently produce this compound on both laboratory and industrial scales underscores its practicality for pharmaceutical applications.
In the realm of medicinal chemistry, Acetamide, N-[(1R)-2-hydroxy-1-phenylethyl]] has been incorporated into various lead structures targeting different therapeutic areas. For instance, derivatives of this compound have shown promise as kinase inhibitors due to their ability to mimic natural substrates while maintaining high specificity. The chiral center ensures that only one enantiomer is active biologically, reducing the risk of off-target effects associated with racemic mixtures. Such findings underscore the importance of stereochemical control in drug development.
Recent studies have also explored the role of Acetamide, N-[(1R)-2-hydroxy-1-phenylethyl]] in materials science applications beyond pharmaceuticals. Its unique structural features make it suitable for designing functional polymers and supramolecular assemblies. These materials exhibit interesting properties such as tunable solubility and biodegradability, making them relevant for applications in drug delivery systems and biomedicine. The hydroxyl group's ability to participate in hydrogen bonding networks further enhances its utility in constructing stable yet dynamic molecular architectures.
The future prospects for Acetamide, N-[(1R)-2-hydroxy-1-phenylethyl]] are promising as research continues to uncover new synthetic pathways and biological functions. Advances in biocatalysis may enable more sustainable production methods using enzymatic reactions tailored to this scaffold. Additionally, interdisciplinary approaches combining organic synthesis with computational modeling will likely accelerate the discovery of novel derivatives with enhanced pharmacological properties.
In conclusion, Acetamide, N-[(1R)-2-hydroxy-1-phenylethyl]] (CAS No. 78761-26-9) represents a significant advancement in both chemical synthesis and medicinal chemistry. Its unique structural features—combining a chiral center with a reactive hydroxyl group—make it an invaluable intermediate for developing enantiomerically pure drugs targeting various diseases. As research progresses across multiple disciplines from organic synthesis to materials science, this compound is poised to play an increasingly important role in innovation within academia and industry.
78761-26-9 (D(-)-Ac-α-phenylglycinol) 関連製品
- 2034318-78-8((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone)
- 380609-27-8(1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol)
- 14919-37-0(DL-Lauroylcarnitine Chloride)
- 2763779-76-4(1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride)
- 2229687-53-8(5-(4-fluorophenyl)-2-methoxypent-4-enoic acid)
- 1023351-28-1(N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide)
- 1262019-71-5(4-Iodo-2-(trifluoromethyl)cinnamic acid)
- 37749-86-3(Cyclohexanone, 2-(tetrahydro-2H-pyran-2-yl)-)
- 1211629-92-3(3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide)
- 1323706-64-4(5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole)




